Hydroxy-(4-methylsulfanyl-phenyl)-acetic acid
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Overview
Description
2-Hydroxy-2-[4-(methylsulfanyl)phenyl]acetic acid is an organic compound characterized by the presence of a hydroxy group, a phenyl ring substituted with a methylsulfanyl group, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-hydroxy-2-[4-(methylsulfanyl)phenyl]acetic acid typically involves the reaction of 4-(methylsulfanyl)benzaldehyde with a suitable nucleophile under controlled conditions. One common method is the use of a Grignard reagent, followed by hydrolysis to yield the desired product. The reaction conditions often include anhydrous solvents and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-2-[4-(methylsulfanyl)phenyl]acetic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.
Major Products:
Oxidation: Formation of 2-oxo-2-[4-(methylsulfanyl)phenyl]acetic acid.
Reduction: Formation of 2-hydroxy-2-[4-(methylsulfanyl)phenyl]ethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Hydroxy-2-[4-(methylsulfanyl)phenyl]acetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-hydroxy-2-[4-(methylsulfanyl)phenyl]acetic acid involves its interaction with specific molecular targets. The hydroxy and carboxylic acid groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The methylsulfanyl group may also participate in hydrophobic interactions, enhancing the compound’s binding affinity.
Comparison with Similar Compounds
2-Hydroxy-2-[4-(methylsulfonyl)phenyl]acetic acid: Similar structure but with a sulfonyl group instead of a sulfanyl group.
2-Hydroxy-2-[4-(methylthio)phenyl]acetic acid: Similar structure but with a thioether group instead of a sulfanyl group.
Uniqueness: 2-Hydroxy-2-[4-(methylsulfanyl)phenyl]acetic acid is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
IUPAC Name |
2-hydroxy-2-(4-methylsulfanylphenyl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3S/c1-13-7-4-2-6(3-5-7)8(10)9(11)12/h2-5,8,10H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHCFPPVMJBLAMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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